(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
CAS No.: 87421-23-6
Cat. No.: VC21121602
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87421-23-6 |
---|---|
Molecular Formula | C6H13NO3 |
Molecular Weight | 147.17 g/mol |
IUPAC Name | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid |
Standard InChI | InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m1/s1 |
Standard InChI Key | ZAYJDMWJYCTABM-UHNVWZDZSA-N |
Isomeric SMILES | CC(C)[C@@H]([C@H](C(=O)[O-])[NH3+])O |
SMILES | CC(C)C(C(C(=O)O)N)O |
Canonical SMILES | CC(C)C(C(C(=O)[O-])[NH3+])O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid is a hydroxylated derivative of leucine, featuring two chiral centers with defined stereochemistry. This compound is cataloged in chemical databases and referenced in scientific literature under various synonyms.
Table 1: Identification Details of (2R,3S)-2-Amino-3-Hydroxy-4-Methylpentanoic Acid
Parameter | Information |
---|---|
Primary Name | (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid |
Common Synonyms | D(-)-threo-3-Hydroxyleucine; (2R,3S)-β-Hydroxyleucine; (3S)-3-Hydroxy-D-leucine; threo-3-Hydroxy-D-leucine |
CAS Number | 87421-23-6 |
IUPAC Condensed | H-D-Leu(3S-OH)-OH |
InChI | InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m1/s1 |
InChIKey | ZAYJDMWJYCTABM-UHNVWZDZSA-N |
Molecular Formula | C6H13NO3 |
Molecular Weight | 147.17 g/mol |
The compound contains two stereocenters at positions C2 and C3, with the 2R,3S configuration being critical for its biological activity . The "threo" designation refers to the relative configuration where the hydroxyl and amino groups are on opposite sides of the molecule when drawn in a Fischer projection .
Structural Characteristics
The molecular structure of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid comprises several key functional groups:
-
A carboxylic acid group (-COOH) at C1
-
An amino group (-NH2) at C2 with R configuration
-
A hydroxyl group (-OH) at C3 with S configuration
-
An isopropyl side chain at C4
This specific stereochemical arrangement distinguishes it from other similar compounds including its enantiomer, (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, which has opposite configurations at both stereocenters . The compound's structure represents a hydroxylated form of the standard amino acid leucine, with the hydroxyl group at the beta position (C3) creating unique hydrogen bonding capabilities and altering its physicochemical properties compared to the parent amino acid .
Physical and Chemical Properties
Physical Properties
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid exhibits distinct physical properties that influence its behavior in chemical reactions and biological systems.
Table 2: Physical Properties of (2R,3S)-2-Amino-3-Hydroxy-4-Methylpentanoic Acid
The negative LogP value of -0.35 indicates slight hydrophilicity, which is consistent with the presence of polar functional groups (amino, hydroxyl, and carboxyl) . The compound's water solubility is enhanced compared to leucine due to the additional hydroxyl group, which increases hydrogen bonding capacity . Under standard conditions, the compound is stable, but decomposition can occur at elevated temperatures producing nitrogen oxides, carbon monoxide, and carbon dioxide .
Synthesis and Preparation
Protection Strategies for Peptide Synthesis
For applications in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the amino group of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid requires protection. The most common protecting group used is the 9-fluorenylmethoxycarbonyl (Fmoc) group, as evidenced by commercial availability of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid .
The protection process typically involves multiple steps:
-
Protection of the amino group
-
Potential additional protection of the hydroxyl group depending on the specific peptide synthesis strategy
-
Activation of the carboxyl group for coupling reactions
According to available research, "For the purpose of SPPS, (2S, 3R)-2-amino-3-hydroxy-4-methylpentanoic acid was protected in two steps. Initially, the amino-group of compound was protected..." . This indicates the importance of selective protection strategies to maintain the integrity of the stereochemistry during peptide synthesis procedures.
Biological Significance and Applications
Role in Natural Products
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid appears as a structural component in several bioactive natural products, particularly peptide-based compounds with antimicrobial and other biological activities.
One notable example from the research literature is actinoramide A, a peptide natural product with potent antimalarial activity. While the specific stereoisomer mentioned in the actinoramide structure is (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, this highlights the importance of hydroxylated leucine derivatives in bioactive peptides . The hydroxyl group at the beta position appears to play a crucial role in the biological activity of these natural products.
Critical Role in ATP Synthase Inhibition
One of the most significant findings regarding (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is its essential role in the mechanism of ATP synthase inhibition. Research on leucinostatin A and its derivatives has revealed that the hydroxyleucine moiety is the key determinant for high-affinity inhibition of mammalian ATP synthase.
According to published research: "The respiration experiments confirm the previous results from the liposome experiments and reveal that hydroxyleucine is essential to confer the high affinity inhibition of leucinostatin A and derivatives to the mammalian ATP synthase" . Moreover, studies have shown that "peptides with a canonical leucine instead of a hydroxyleucine led to the dissipation of the pmf, thus unequivocally confirming hydroxyleucine as the key determinant of ATP synthase inhibition" .
This finding has profound implications for drug design, particularly for developing new antibiotics or anticancer agents that target ATP synthase. The hydroxyl group at the beta position appears to create specific interactions with the target protein that cannot be replicated by the unmodified amino acid.
Comparison with Related Compounds
Table 4: Comparison of (2R,3S)-2-Amino-3-Hydroxy-4-Methylpentanoic Acid with Related Compounds
This comparison illustrates how subtle structural differences, particularly in stereochemistry and functional group placement, can significantly impact biological activity. For instance, while (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid shares the same molecular formula and weight with our target compound, its opposite stereochemistry likely results in different biological effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume